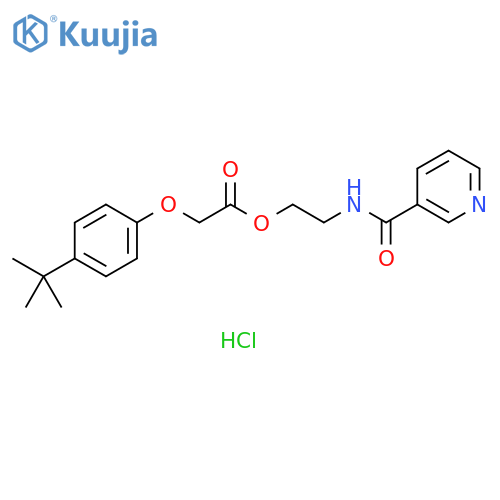

Cas no 474262-18-5 (2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride)

474262-18-5 structure

商品名:2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride

2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride

- 2-(nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride

- MLS000575701

- 2-(pyridine-3-carbonylamino)ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride

- SMR000196735

- SR-01000246716

- SR-01000246716-1

- F1032-0099

- AKOS026678962

- 2-[(3-pyridinylcarbonyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride

- 474262-18-5

- 2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride

- CHEMBL1468139

-

- インチ: 1S/C20H24N2O4.ClH/c1-20(2,3)16-6-8-17(9-7-16)26-14-18(23)25-12-11-22-19(24)15-5-4-10-21-13-15;/h4-10,13H,11-12,14H2,1-3H3,(H,22,24);1H

- InChIKey: AFAIEDDQIFASHA-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(C(C)(C)C)=CC=1)CC(=O)OCCNC(C1=CN=CC=C1)=O.Cl

計算された属性

- せいみつぶんしりょう: 392.1502850g/mol

- どういたいしつりょう: 392.1502850g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 453

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.5Ų

2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1032-0099-15mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-5mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-20μmol |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-10μmol |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-20mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-40mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-3mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-10mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-25mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1032-0099-4mg |

2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |

474262-18-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

474262-18-5 (2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量